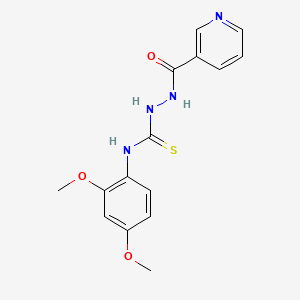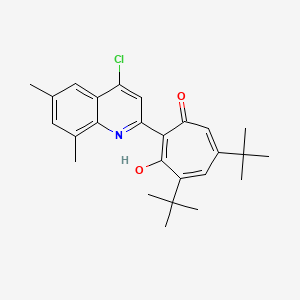![molecular formula C27H29N5O4 B10868187 N-{2-[3-hydroxy-1-methyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-2-yl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B10868187.png)
N-{2-[3-hydroxy-1-methyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-2-yl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE is a complex organic compound that features a combination of benzimidazole, pyrrole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrole moiety is introduced through a cyclization reaction involving appropriate precursors, such as 1,4-dicarbonyl compounds. The piperidine ring is then incorporated via a nucleophilic substitution reaction.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes the use of high-boiling inert solvents and controlled reaction temperatures to ensure complete conversion and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE shares similarities with other benzimidazole derivatives, such as:
- N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-CHLOROBENZAMIDE
- N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-FLUOROBENZAMIDE
Uniqueness
The uniqueness of N1-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N5O4 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-[3-hydroxy-1-methyl-4-(piperidine-1-carbonyl)pyrrol-2-yl]-1-methylbenzimidazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H29N5O4/c1-30-16-19(27(35)32-13-7-4-8-14-32)24(33)23(30)25-29-20-15-17(11-12-21(20)31(25)2)28-26(34)18-9-5-6-10-22(18)36-3/h5-6,9-12,15-16,33H,4,7-8,13-14H2,1-3H3,(H,28,34) |
InChI Key |
DKRBOTNYMJFAKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1C2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4OC)O)C(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10868104.png)
![2-(2,4-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10868107.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10868108.png)
![7-benzyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868114.png)

![methyl [(4Z)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868121.png)
![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B10868123.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868142.png)
![2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide](/img/structure/B10868148.png)
![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10868149.png)
![N-(4-phenoxyphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10868166.png)
![{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone](/img/structure/B10868171.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10868177.png)

